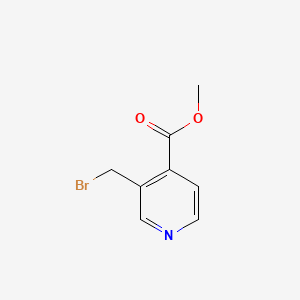

3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

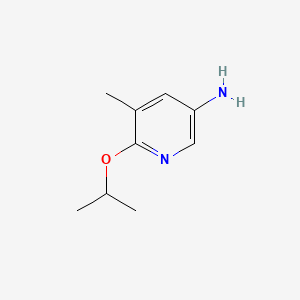

The synthesis of similar compounds often involves bromination reactions . For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The Suzuki–Miyaura (SM) coupling reaction is another method that could potentially be used in the synthesis of such compounds .Chemical Reactions Analysis

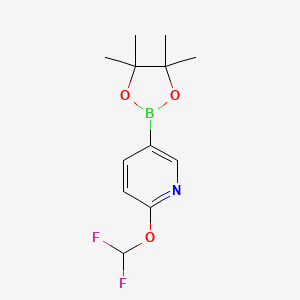

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst . This reaction could potentially be relevant to “3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester”.Scientific Research Applications

Synthesis of Pinacol Boronic Esters

This compound serves as a precursor in the synthesis of pinacol boronic esters, which are pivotal in organic synthesis. The boronic ester moiety is a cornerstone in reactions like the Suzuki–Miyaura coupling, where it facilitates the formation of carbon-carbon bonds . The stability and reactivity of these esters make them suitable for creating complex molecular structures.

Anti-Markovnikov Hydromethylation

In the realm of alkene chemistry, 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester can be utilized in anti-Markovnikov hydromethylation reactions. This approach allows for the addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule, leading to the creation of novel organic compounds .

Radical-Polar Crossover Reactions

The compound finds application in radical-polar crossover reactions, a method used to synthesize complex molecules. These reactions involve a radical intermediate that can be transformed into a variety of functional groups, expanding the versatility of the compound in synthetic chemistry .

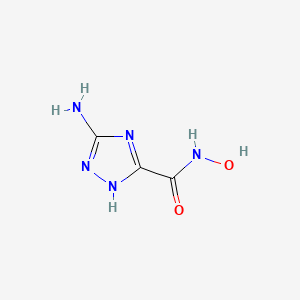

Synthesis of Imidazolinones

Imidazolinones are an important class of compounds with various applications, including as herbicides3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester can be used in the synthesis of these compounds, showcasing its role in the creation of agriculturally significant chemicals .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Bromomethyl groups are often used in organic synthesis for their reactivity, suggesting that this compound could be used as a synthetic intermediate .

Mode of Action

The mode of action of 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is likely related to its reactivity as a bromomethyl compound. Bromomethyl compounds are often involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . In this reaction, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond .

Biochemical Pathways

Bromomethyl compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways depending on the specific context .

Pharmacokinetics

Esters are often hydrolyzed in the body to produce carboxylic acids and alcohols .

Result of Action

As a bromomethyl compound, it could potentially be used to form new carbon-carbon bonds in a variety of contexts .

Action Environment

The action of 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which bromomethyl compounds often participate, requires a palladium catalyst and a base . The reaction is also influenced by temperature and solvent .

properties

IUPAC Name |

methyl 3-(bromomethyl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOCRFUNMHYTIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697524 |

Source

|

| Record name | Methyl 3-(bromomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116986-10-8 |

Source

|

| Record name | Methyl 3-(bromomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)